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This document provides a detailed protocol for the Enzyme-Linked Immunospot (ELISpot)

assay to detect and quantify cells secreting Interferon-gamma (IFN-γ) in response to

stimulation with the OVA (257-264) peptide, also known as SIINFEKL. This protocol is intended

for researchers, scientists, and drug development professionals working with murine models to

assess antigen-specific T-cell responses.

Introduction
The ELISpot assay is a highly sensitive immunoassay used to quantify the frequency of

cytokine-secreting cells at the single-cell level.[1][2] It is a cornerstone for monitoring T-cell

immunity in vaccine development and immunotherapy. IFN-γ is a critical cytokine indicative of a

Type 1 cell-mediated immune response, primarily produced by CD8+ cytotoxic T lymphocytes

(CTLs) and Th1 CD4+ T-cells upon antigen recognition.[2][3][4]

The peptide OVA (257-264), with the amino acid sequence SIINFEKL, is an immunodominant

epitope of chicken ovalbumin.[5][6] When presented by the Major Histocompatibility Complex

(MHC) class I molecule H-2Kb in C57BL/6 mice, it potently stimulates a specific CD8+ T-cell

response.[7][8] This makes the SIINFEKL peptide an invaluable tool for studying antigen-

specific CTL activation, memory, and effector function.[5] This protocol outlines the procedure

for stimulating murine splenocytes with OVA (257-264) TFA and measuring the subsequent

IFN-γ response using the ELISpot assay.
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The IFN-γ ELISpot assay is a type of sandwich immunoassay. The process begins with the

coating of a microplate membrane with a high-affinity capture antibody specific for IFN-γ. When

splenocytes are cultured in these wells with the OVA (257-264) peptide, antigen-presenting

cells (APCs) present the peptide via MHC class I molecules to specific CD8+ T-cells. This

recognition triggers T-cell activation and the secretion of IFN-γ.

The secreted cytokine is immediately captured by the immobilized antibody on the membrane

in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a

biotinylated detection antibody for IFN-γ is added, binding to the captured cytokine. A

streptavidin-enzyme conjugate, such as streptavidin-alkaline phosphatase (ALP), is then

introduced, which binds to the biotinylated detection antibody. Finally, a precipitating substrate

(e.g., BCIP/NBT) is added, which is converted by the enzyme into an insoluble colored spot at

the site of cytokine secretion. Each spot corresponds to a single IFN-γ-producing cell.[1][3]
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Caption: T-Cell activation by OVA peptide leading to IFN-γ secretion and detection.

Materials and Reagents
Mouse IFN-γ ELISpot Kit (containing capture Ab, detection Ab, Streptavidin-enzyme

conjugate, substrate)

OVA (257-264) Peptide (SIINFEKL), TFA salt (e.g., Peptides & Elephants, GenScript)[6][9]

PVDF membrane 96-well plates

Sterile PBS (Phosphate Buffered Saline)

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM

L-glutamine, and 1% Penicillin-Streptomycin.

70% Ethanol

DMSO (Dimethyl sulfoxide)

Red Blood Cell (RBC) Lysis Buffer

Positive Control Stimulant (e.g., Concanavalin A, PHA)[10][11]

Sterile, deionized water

CO2 Incubator (37°C, 5% CO2)

ELISpot Reader or Dissection Microscope

Experimental Workflow
The workflow diagram below provides a high-level overview of the entire ELISpot procedure.
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Day 1: Plate Preparation

Day 2: Cell Stimulation

Day 3: Detection & Development
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Caption: Step-by-step workflow for the IFN-γ ELISpot assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b15602575?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol
OVA (257-264) Peptide Stock: Dissolve the lyophilized peptide first in a small amount of

sterile DMSO (e.g., 40 µL) to ensure it is completely dissolved.[12] Then, dilute with sterile

PBS or culture medium to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or

-80°C. Avoid repeated freeze-thaw cycles.

Wash Buffers: Prepare PBS and PBS-T (PBS with 0.05% Tween-20) as per standard

laboratory procedures.

Euthanize a C57BL/6 mouse (previously immunized or from a relevant experimental group)

and aseptically remove the spleen into a petri dish containing cold, sterile culture medium.

Create a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer

using the plunger of a syringe.[13]

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300-400 x g for 5-7

minutes. Discard the supernatant.

Resuspend the cell pellet in 3-5 mL of RBC Lysis Buffer and incubate for 3-5 minutes at

room temperature.[13]

Stop the lysis by adding 10 mL of complete culture medium. Centrifuge again, and discard

the supernatant.

Wash the cell pellet once more with complete culture medium.

Resuspend the final cell pellet in 5-10 mL of complete culture medium.

Perform a cell count using a hemocytometer or automated cell counter and assess viability

(should be >90%).

Adjust the cell concentration in complete culture medium to the desired density for plating

(e.g., 5 x 10^6 cells/mL for plating 100 µL, which gives 5 x 10^5 cells/well).[10][14]

Day 1: Plate Coating
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Pre-wet the membrane of each well of the 96-well PVDF plate by adding 15-50 µL of 70%

ethanol. Incubate for no more than 2 minutes.[1][4]

Flick out the ethanol and wash the plate 5 times with 200 µL/well of sterile water.[15]

Dilute the anti-IFN-γ capture antibody to its recommended concentration (e.g., 15 µg/mL) in

sterile PBS.[1]

Add 100 µL of the diluted capture antibody to each well.

Seal the plate and incubate overnight at 4-8°C.

Day 2: Cell Stimulation

Aseptically decant the antibody solution from the plate. Wash the plate 5 times with 200

µL/well of sterile PBS.

Block the membrane by adding 200 µL/well of complete culture medium. Incubate for at least

2 hours at 37°C.[10]

During the blocking incubation, prepare your stimuli. Dilute the OVA peptide stock solution in

complete culture medium to a 2X working concentration (e.g., 2-50 µg/mL). Also prepare a

2X working solution for your positive control (e.g., ConA at 2 µg/mL) and a negative control

(medium only).

Decant the blocking medium from the plate.

Add 100 µL of the appropriate 2X stimulus to each well (e.g., OVA peptide, positive control,

negative control).

Gently resuspend your prepared splenocytes and add 100 µL of the cell suspension to each

well.[14] The final volume should be 200 µL.

Cover the plate and incubate at 37°C in a 5% CO2 incubator for 18-24 hours.[4][9] Crucially,

do not disturb or move the plate during this incubation to avoid creating indistinct or "comet-

tailed" spots.[4]

Day 3: Detection and Spot Development
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Decant the cells and medium from the plate. Wash the plate 3 times with PBS, followed by 3

times with PBS-T.[4]

Dilute the biotinylated anti-IFN-γ detection antibody in PBS containing 0.5% BSA. Add 100

µL to each well.

Seal the plate and incubate for 2 hours at room temperature.[14]

Wash the plate 6 times with PBS-T.

Dilute the Streptavidin-ALP conjugate in PBS/0.5% BSA. Add 100 µL to each well.

Incubate for 1 hour at room temperature.[15]

Wash the plate thoroughly: 3 times with PBS-T, followed by 3 times with PBS only to remove

all residual Tween-20, which can inhibit the substrate.[4][16]

Prepare the BCIP/NBT substrate solution immediately before use. Add 100 µL to each well.

Monitor spot development in the dark for 5-30 minutes. Stop the reaction when spots are

sharp and distinct, and the background remains clear.[15]

Stop the development by washing the plate thoroughly with running deionized water.

Gently remove the plastic underdrain and allow the plate to dry completely in the dark or in a

fume hood.

Data Presentation and Analysis
The following table summarizes typical quantitative values used in this protocol. These should

be optimized for specific experimental systems.
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Parameter
Recommended Range /
Value

Notes

Cell Plating Density
2.5 x 10⁵ - 5 x 10⁵

splenocytes/well

Lower frequencies of

responding cells require higher

cell numbers.[1][10][14]

OVA (257-264) Peptide
1 - 25 µg/mL (final

concentration)

Titration is recommended to

find the optimal concentration

for stimulation.[10][14][17]

Capture Antibody 5 - 15 µg/mL
Follow manufacturer's

recommendation.[1][10]

Detection Antibody 0.25 - 2 µg/mL
Follow manufacturer's

recommendation.

Cell Incubation Time 18 - 24 hours

Can be extended up to 48

hours, but may increase spot

size and merging.[9][12][13]

Substrate Development 5 - 30 minutes

Visually monitor to prevent

overdevelopment and high

background.[15]

Ensure the plate is completely dry before counting.

Count the spots in each well using an automated ELISpot reader or manually under a

dissection microscope.[4]

The results are expressed as Spot Forming Units (SFU) per million cells plated.

Calculation:

First, calculate the average spot count for the negative control (unstimulated) wells.

Subtract the average negative control count from the counts of the peptide-stimulated

wells.
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Normalize this value to 10⁶ cells: SFU / 10⁶ cells = [(Avg spots in test well) - (Avg spots in

negative control)] x [1,000,000 / (cells per well)]

A response is typically considered positive if the spot count in stimulated wells is at least

double the background count and above a defined threshold (e.g., >50 SFU/10⁶ cells).[4]

Troubleshooting
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Issue Possible Cause(s) Suggested Solution(s)

High Background

- Cells were pre-activated in

vivo or during culture.[18] -

High concentration of DMSO

(>0.4%) in peptide solution.[18]

- Contamination of reagents or

incomplete washing. - Over-

development with substrate.

- Rest thawed cells for 1-2

hours before plating.[1][19] -

Ensure final DMSO

concentration is minimal. - Use

sterile technique and perform

all wash steps thoroughly. -

Reduce substrate incubation

time.

No or Few Spots

- Low frequency of antigen-

specific T-cells. - Poor cell

viability. - Inactive peptide or

incorrect concentration. -

Incorrect antibody

concentrations.

- Increase the number of cells

plated per well.[16] - Check

cell viability before plating;

ensure it is >90%. - Use a new

aliquot of peptide and titrate

the concentration. - Verify

positive control (PHA/ConA)

wells are working.

Fuzzy or Merged Spots

- Plate was moved or vibrated

during cell incubation.[4] -

Over-incubation of cells,

leading to large spots. - Cell

clumping.

- Place incubator in a low-

traffic area and do not disturb

plates. - Optimize cell

incubation time (e.g., shorten

to 18 hours).[16] - Ensure a

single-cell suspension before

plating.

Inconsistent Results

- Inaccurate cell counting or

pipetting. - Uneven washing or

reagent addition. - "Edge

effect" due to plates drying out

during incubation.

- Use calibrated pipettes and

mix cell suspension well before

aliquoting. - Be consistent with

all pipetting and washing

steps. - Ensure proper

humidity in the incubator; do

not stack plates.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: IFN-γ ELISpot Protocol for OVA
Peptide (257-264) TFA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602575#ova-peptide-257-264-tfa-elispot-protocol-
for-ifn-gamma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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